molecular formula C20H30O3 B212061 17(S),18(R)-EETeTr

17(S),18(R)-EETeTr

Cat. No.: B212061
M. Wt: 318.4 g/mol
InChI Key: GPQVVJQEBXAKBJ-YQLHGUCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The epoxygenase pathway is one of the three major branches of eicosanoid biosynthesis. However, the cytochrome P450 metabolites of eicosapentaenoic acid (EPA;  Item No. 90110) and docosahexaenoic acid (DHA;  Item No. 90310) have been little studied relative to arachidonate epoxygenase metabolites. (±)17(18)-EpETE is biosynthesized by the stereospecific epoxidation of the ω-3 bond of EPA. (±)17(18)-EpETE at 100 nM was found to be a potent and selective activator of BK-type calcium activated potassium ion channels in vascular smooth muscle cells. It is possible that some of the physiologic effects of fish oil-enhanced diets could be due to this epoxygenase metabolite.

Scientific Research Applications

Role in Vascular Function

17(S),18(R)-EETeTr, as a metabolite of eicosapentaenoic acid (EPA), plays a crucial role in regulating arterial tone. Research indicates that it acts as a potent activator of calcium-activated (BK) potassium channels in vascular smooth muscle cells. This activation leads to vasodilation and improved vascular function, particularly in the context of an EPA-rich diet. The specificity of 17(R),18(S)-EETeTr in activating these channels over other regioisomers of EETeTr underscores its unique physiological role (Lauterbach et al., 2002).

Cardiomyocyte Function

This compound exhibits significant effects on cardiomyocyte function, showing both negative chronotropic effects and protection against Ca2+ overload in neonatal rat cardiomyocytes. It has been noted that certain structural elements, like a cis-Δ(11,12)- or Δ(14,15)-olefin and a 17(R),18(S)-epoxide, are essential for its antiarrhythmic activity. The identification of analogues with these structures opens avenues for the development of new therapeutic agents to manage cardiac arrhythmias (Falck et al., 2011).

Interaction with BK Channel Subunits

Further research has delved into the interaction of 17,18-EETeTr with the BK α channel subunit in rodents, providing insights into the molecular mechanisms of its vasodilatory action. This interaction suggests that 17,18-EETeTr is an endogenous BK channel agonist, and its activity does not rely on changes in the internal global calcium concentration or local sarcoplasmic reticulum calcium release events. This finding has implications for understanding the molecular basis of vasodilation and the development of targeted vascular therapeutics (Hercule et al., 2007).

Metabolism by Human CYP1A1

The metabolism of eicosapentaenoic acid (EPA) by human cytochrome P450 1A1 (CYP1A1) has been studied, revealing a highly stereoselective formation of 17(R),18(S)-EETeTr. This stereoselectivity in the formation of 17(R),18(S)-EETeTr by human CYP1A1 suggests a unique pathway in the metabolism of EPA, potentially impacting the production of physiologically active metabolites in cardiovascular and other tissues (Schwarz et al., 2004).

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1

InChI Key

GPQVVJQEBXAKBJ-YQLHGUCYSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Synonyms

17,18-EETeTr
17,18-EpETE
17,18-epoxy-5,8,11,14-eicosatetraenoic acid
17,18-epoxyeicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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